4-(1-methyl-1H-pyrazol-4-yl)butanenitrile
Description
4-(1-Methyl-1H-pyrazol-4-yl)butanenitrile (CAS: N/A) is a nitrile-containing pyrazole derivative characterized by a four-carbon aliphatic chain terminating in a nitrile group and a methyl-substituted pyrazole ring at position 3. Pyrazole derivatives are widely employed in medicinal chemistry and materials science due to their hydrogen-bonding capacity, aromatic stability, and tunable electronic properties.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUQHFIAHWNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001283021 | |
| Record name | 1H-Pyrazole-4-butanenitrile, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-86-3 | |
| Record name | 1H-Pyrazole-4-butanenitrile, 1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251924-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-butanenitrile, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001283021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1-methylpyrazole with a butanenitrile derivative under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization. The use of advanced techniques such as photoredox reactions and transition-metal catalyzed reactions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-pyrazol-4-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyrazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl2, Br2) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .
Scientific Research Applications
Janus Kinase (JAK) Inhibition
One of the most promising applications of 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile is its potential as a JAK inhibitor. JAKs are crucial in signaling pathways that regulate immune responses and inflammation. Compounds that modulate JAK activity are being investigated for the treatment of various diseases, including:
- Autoimmune Disorders : Such as rheumatoid arthritis and lupus.
- Cancer : Targeting JAK pathways to inhibit tumor growth and proliferation.
A patent describes methods of using pyrazole derivatives, including this compound, to treat conditions associated with abnormal JAK expression or activity, highlighting its therapeutic potential in inflammatory diseases and cancers .
LRRK2 Modulation
Another significant application involves the modulation of Leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases like Parkinson's disease. Research indicates that compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile can influence LRRK2 activity, offering potential therapeutic avenues for managing Parkinson's disease symptoms .
Synthesis and Derivatives
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. Its derivatives also exhibit interesting biological activities, making them valuable for further exploration in drug design.
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile | Structure | JAK inhibitor |
| 3-(1-methyl-1H-pyrazol-4-yl)butanamine | Structure | Potential antidepressant |
Case Study 1: Inhibition of Inflammatory Responses
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile, to evaluate their efficacy as JAK inhibitors. The results demonstrated significant inhibition of JAK2 activity, correlating with reduced inflammatory markers in vitro .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of pyrazole derivatives on LRRK2-related models. The administration of compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile showed promise in mitigating neurodegeneration in cellular models, suggesting a potential pathway for therapeutic intervention in Parkinson's disease .
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile:
4-(3-Amino-4-Bromo-1H-Pyrazol-1-yl)Butanenitrile Substituents: 3-amino, 4-bromo on pyrazole. Molecular Weight: ~259.1 g/mol (vs. 165.2 g/mol for the parent compound). Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group facilitates nucleophilic substitutions or hydrogen bonding .
1-[4-(1-Methyl-1H-Pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Piperidin-4-Amine
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Pyrazole Derivatives
| Property | 4-(1-Methyl-1H-Pyrazol-4-yl)Butanenitrile | 4-(3-Amino-4-Bromo-1H-Pyrazol-1-yl)Butanenitrile | 1-[4-(1-Methyl-1H-Pyrazol-4-yl)-6-(Trifluoromethyl)Pyrimidin-2-yl]Piperidin-4-Amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 165.2 | 259.1 | 354.3 |
| LogP (Predicted) | 1.2 | 0.8 | 2.5 |
| Key Functional Groups | Methyl, nitrile | Amino, bromo, nitrile | Trifluoromethyl, piperidine, nitrile |
| Potential Applications | Intermediate for agrochemicals | Pharmaceutical precursor | Kinase inhibitor (hypothesized) |
Key Observations:
- Lipophilicity: The parent compound’s methyl group increases LogP compared to the bromo/amino analog, which has polar substituents reducing lipophilicity .
- Reactivity : Bromine in the analog enables catalytic coupling, whereas the parent compound’s nitrile is more suited for hydrolysis or cyclization.
- Complexity : The pyrimidine-piperidine derivative’s higher molecular weight and trifluoromethyl group suggest specialized applications in drug discovery .
Biological Activity
4-(1-Methyl-1H-pyrazol-4-yl)butanenitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various research contexts.
Chemical Structure and Properties
The compound features a pyrazole ring attached to a butanenitrile moiety. Its molecular formula is , indicating the presence of nitrogen in its structure, which is significant for its biological interactions.
The biological activity of 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole ring enables binding to various biological sites, modulating their activity, which can influence several biochemical pathways such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering their function and leading to therapeutic effects.
Biological Activities
Research indicates that 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile exhibits a range of biological activities:
- Antimicrobial Effects : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : There is evidence that it may inhibit specific kinases or proteins involved in cancer pathways, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile:
- Enzyme Inhibition Studies : A study demonstrated that pyrazole derivatives could inhibit enzymes critical for cancer cell proliferation. The mechanism involved competitive inhibition at the active site .
- Binding Affinity Analysis : Research utilizing radiolabeled ligands showed that compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile exhibited significant binding affinities for muscarinic receptors, indicating their potential as allosteric modulators .
- Cell Viability Assays : In vitro assays revealed that the compound could reduce cell viability in cancer cell lines, supporting its anticancer activity .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of 4-(1-methyl-1H-pyrazol-4-yl)butanenitrile compared to structurally related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-(1-Methyl-1H-pyrazol-4-yl)butanenitrile | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
| 2-(3-Amino-1H-pyrazol-1-YL)butanenitrile | Antimicrobial | Similar enzyme inhibition |
| 3-(1H-pyrazol-1-YL)butanenitrile | Antimalarial | Targeting specific metabolic pathways |
Applications in Research
The compound serves as a valuable building block in synthetic chemistry and has applications in various fields:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
